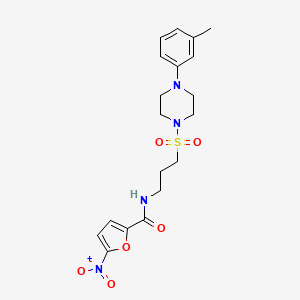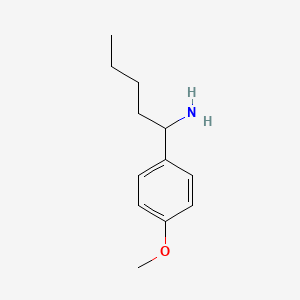
1-(4-Methoxyphenyl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)pentan-1-amine, also known as 4-MePPP, is a psychoactive drug that belongs to the phenethylamine and amphetamine classes. It was first synthesized in the 1960s and has been used for scientific research purposes ever since.
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Methoxyphenyl)pentan-1-amine is the serotonin transporter . This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the action of serotonin. The compound also interacts with alpha receptors .
Mode of Action
This compound acts as a potent and selective serotonin releasing agent . It binds to the serotonin transporter, inhibiting the reuptake of serotonin and leading to an increase in the concentration of serotonin in the synaptic cleft. This results in prolonged action of serotonin on the postsynaptic neuron. The compound also binds to alpha receptors, mediating its effects .
Biochemical Pathways
It is known that the compound affects theserotonergic system , leading to increased levels of serotonin in the synaptic cleft . This can have downstream effects on mood, appetite, and other physiological processes regulated by serotonin.
Result of Action
The increased concentration of serotonin in the synaptic cleft due to the action of this compound can lead to various molecular and cellular effects. These include changes in the firing rate of neurons, alterations in gene expression, and modulation of cellular signaling pathways. The exact effects can vary depending on the specific neuronal circuits involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other drugs or substances can affect the compound’s pharmacokinetics and pharmacodynamics. Additionally, individual factors such as genetics, age, and health status can also influence the compound’s effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Methoxyphenyl)pentan-1-amine in lab experiments is its ability to induce specific psychoactive effects. This makes it useful for studying the neurobiological mechanisms underlying certain psychiatric disorders. However, its potential for abuse and addiction limits its use in research studies. Additionally, the lack of knowledge about its long-term effects on the brain and body makes it difficult to assess its safety for human use.
Direcciones Futuras
There are several future directions for research on 1-(4-Methoxyphenyl)pentan-1-amine. One area of interest is the development of new drugs that target specific neurotransmitter systems in the brain. Another area of interest is the investigation of the long-term effects of this compound on the brain and body. This could provide valuable information about its safety for human use. Additionally, research on the potential therapeutic uses of this compound could lead to the development of new treatments for psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-(4-Methoxyphenyl)pentan-1-amine involves the reaction of 4-methoxyphenylacetone with n-butylamine in the presence of a reducing agent. The resulting product is this compound, which is purified through recrystallization. The purity and yield of the final product can be improved by using different solvents and varying reaction conditions.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)pentan-1-amine has been used in various scientific research studies to investigate its psychoactive properties. It has been shown to have stimulant and hallucinogenic effects in animal models. It has also been used to study the structure-activity relationship of amphetamines and to develop new drugs for the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-(4-Methoxyphenyl)pentan-1-amine are not fully understood due to the limited available research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and can vary significantly .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is reasonable to assume that the effects of this compound could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is plausible that the effects of this compound could vary with different dosages, potentially leading to threshold effects or toxic/adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is possible that this compound interacts with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-defined. It is plausible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)pentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9,12H,3-5,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQCJIYQOOBEKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

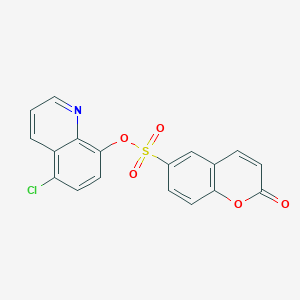
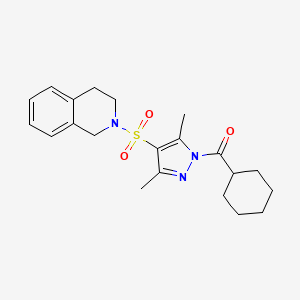
![N-Cyclohexyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2389607.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2389609.png)
![8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2389611.png)
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2389613.png)
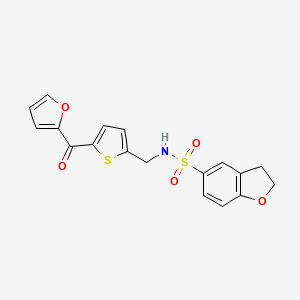
![Diethyl 5-[[2-[[4-(2,5-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2389615.png)
![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2389616.png)

![6-allyl-4-(2,3-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2389619.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2389620.png)
